
2-(ethylamino)-N-(4-methoxyphenyl)acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethylamino)-N-(4-methoxyphenyl)acetamide hydrochloride is a chemical compound with the molecular formula C12H19NO·HCl. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is typically found as a white to almost white powder or crystal and is soluble in water with very faint turbidity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylamino)-N-(4-methoxyphenyl)acetamide hydrochloride involves the reaction of 4-methoxyphenylacetic acid with ethylamine under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and yield. The compound is then purified through crystallization or other suitable methods to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(Ethylamino)-N-(4-methoxyphenyl)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
2-(Ethylamino)-N-(4-methoxyphenyl)acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-(ethylamino)-N-(4-methoxyphenyl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Ethylaminopropyl)anisole Hydrochloride
- 2-Ethylamino-1-(4-methoxyphenyl)propane Hydrochloride
Uniqueness
2-(Ethylamino)-N-(4-methoxyphenyl)acetamide hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Compared to similar compounds, it may offer advantages in terms of stability, solubility, and efficacy in various applications .
Properties
CAS No. |
1172818-68-6 |
|---|---|
Molecular Formula |
C11H17ClN2O2 |
Molecular Weight |
244.72 g/mol |
IUPAC Name |
2-(ethylamino)-N-(4-methoxyphenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-3-12-8-11(14)13-9-4-6-10(15-2)7-5-9;/h4-7,12H,3,8H2,1-2H3,(H,13,14);1H |
InChI Key |
GJCCPFYNOFFPTE-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC(=O)NC1=CC=C(C=C1)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



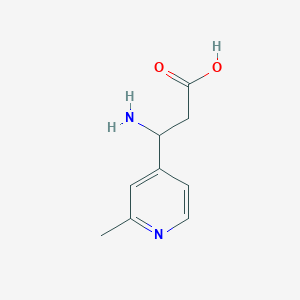

![1-Oxa-5,9-diazaspiro[5.5]undecane](/img/structure/B15241197.png)

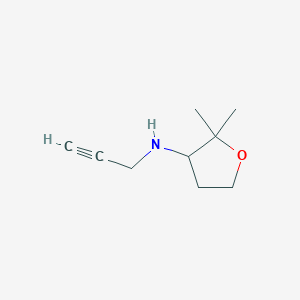
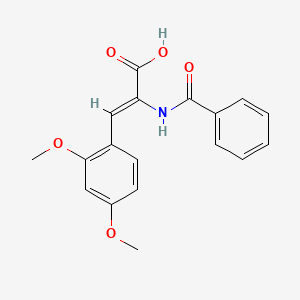
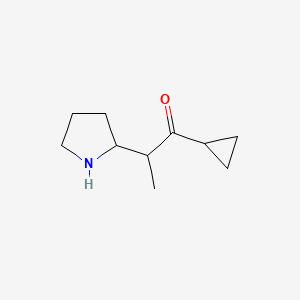
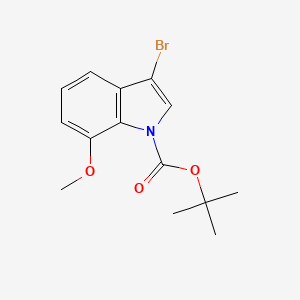
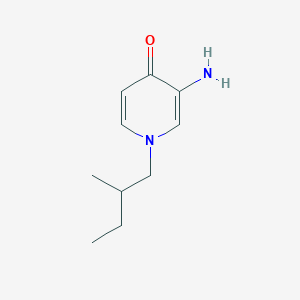


![7-(Thiophen-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15241263.png)

